DTSSP Crosslinker
Description
Overview of DTSSP Crosslinker's Role in Investigating Macromolecular Assemblies DTSSP plays a significant role in investigating macromolecular assemblies due to its specific chemical properties. As a water-soluble and membrane-impermeable crosslinker, it is ideally suited for studying protein interactions occurring on the exterior of cell membranes or within the extracellular space.covachem.comontosight.aithermofisher.comThis characteristic allows researchers to probe the composition and architecture of cell surface protein complexes without disrupting the intracellular environment.covachem.comontosight.aiThe homobifunctional nature of DTSSP means it reacts with the same functional group (primary amines) on different molecules, facilitating the formation of crosslinks between interacting proteins within an assembly.sigmaaldrich.comaxispharm.comsigmaaldrich.comThe cleavable disulfide bond in DTSSP is particularly valuable when studying complex mixtures or large assemblies. After crosslinking and isolation of the complex, the disulfide bond can be reduced, separating the individual components for easier identification and analysis, often by mass spectrometry.sigmaaldrich.comcovachem.comnih.govThis approach simplifies the interpretation of complex data generated from crosslinking experiments. DTSSP has been utilized in studies investigating the assembly of various protein complexes, including those involved in cell adhesion, signaling pathways, and even components of bacterial secretion systems.sigmaaldrich.comasm.orgThe distance constraint imposed by the DTSSP spacer arm (approximately 12.0 Å) provides valuable information about the proximity of crosslinked residues within an assembly.covachem.comfishersci.dkthermofisher.comnih.gov
Data Table Examples (Illustrative based on search results):
While specific detailed research findings with raw data tables were not extensively available in the search snippets, the information allows for the creation of illustrative tables summarizing key properties and applications as described.
Table 1: Key Properties of this compound
| Property | Value/Description | Source(s) |
| Chemical Formula | C₁₄H₁₄N₂Na₂O₁₄S₄ (disodium salt) | covachem.comdojindo.com |
| Molecular Weight | 608.51 g/mol (disodium salt) | covachem.comsigmaaldrich.comdojindo.com |
| Reactivity | Amine-reactive (Sulfo-NHS ester) | covachem.comfishersci.dksigmaaldrich.com |
| Target Amino Acids | Lysine (B10760008) residues, N-terminus | sigmaaldrich.comthermofisher.com |
| Spacer Arm Length | ~12.0 Å | covachem.comfishersci.dknih.gov |
| Cleavability | Yes (Disulfide bond, cleavable by reducing agents) | covachem.comfishersci.dksigmaaldrich.com |
| Solubility | Water-soluble | covachem.comontosight.aifishersci.dk |
| Membrane Permeability | Membrane-impermeable | covachem.comontosight.aisigmaaldrich.com |
| Homobifunctional | Yes | fishersci.dkaxispharm.comsigmaaldrich.com |
Table 2: Applications of DTSSP in Biomolecular Research
| Application Area | Specific Use Cases (Examples from search results) | Source(s) |
| Protein-Protein Interaction Studies | Identifying and characterizing protein complexes, mapping interaction sites. | ontosight.aicovachem.comresearchgate.netaxispharm.com |
| Structural Biology | Stabilizing protein structures for analysis (e.g., mass spectrometry), providing distance constraints. | ontosight.airesearchgate.netacs.orgresearchgate.net |
| Cell Surface Protein Studies | Crosslinking membrane proteins on the cell surface without affecting intracellular proteins. | covachem.comontosight.aithermofisher.com |
| Immunoassays and Conjugation Reactions | Conjugating proteins to enzymes, fluorophores, or other detection molecules. | ontosight.ai |
| Investigating Macromolecular Assemblies | Studying the composition and architecture of protein complexes, including those involved in cellular processes. | ontosight.airesearchgate.netasm.orgmacromolecule.fun |
| Mass Spectrometry-based Analysis | Simplifying data analysis by cleaving crosslinked proteins prior to MS. | covachem.comacs.orgnih.gov |
Detailed Research Findings (Synthesized from search results):
Research utilizing DTSSP has provided valuable insights into the organization and interactions of biomolecules. For instance, DTSSP has been employed in conjunction with mass spectrometry to investigate protein-protein interactions, allowing researchers to identify contact sites between proteins within a complex. covachem.comresearchgate.netacs.orgresearchgate.net The cleavable nature of DTSSP is particularly beneficial in these studies, as it enables the separation of crosslinked peptides or proteins before mass spectrometric analysis, simplifying the identification of interacting partners. covachem.comnih.gov Studies have also leveraged DTSSP's membrane impermeability to specifically probe interactions occurring on the cell surface, such as those between membrane receptors or between membrane proteins and extracellular ligands. covachem.comontosight.aithermofisher.com For example, DTSSP has been used to stabilize interactions between integrins and tetraspanins, providing insights into cell adhesion and signaling mechanisms. sigmaaldrich.com Furthermore, DTSSP has found application in the study of protein assemblies within specific cellular compartments, such as the identification of protein transport complexes in chloroplastic envelope membranes. nih.gov The use of cleavable crosslinkers like DTSSP in combination with techniques such as SDS-PAGE and mass spectrometry allows for the analysis of crosslinking efficiency and the identification of components within the crosslinked complexes. covachem.comnih.gov Research has also explored the use of isotopically-coded DTSSP, which incorporates deuterium (B1214612) atoms, to facilitate the identification and analysis of crosslinked peptides by mass spectrometry through the appearance of characteristic doublets in the mass spectra. nih.govcreativemolecules.com This isotopic labeling helps to distinguish true crosslinks from artifacts. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-[[3-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O14S4/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTJUWBJENROFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O14S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276271, DTXSID701001749 | |
| Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81069-02-5, 85549-78-6 | |
| Record name | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081069025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Dithiobis(sulphosuccinimidyl propionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Principles and Chemical Reactivity of Dtssp Crosslinker in Aqueous Environments
Amine-Reactive Chemistry via N-Hydroxysuccinimide Esters
The primary reactive groups on DTSSP are the two sulfo-NHS esters. sigmaaldrich.comcovachem.comfishersci.dk These esters are highly reactive towards primary amines under specific pH conditions, forming stable amide bonds. sigmaaldrich.comcovachem.comjpsionline.comthermofisher.com This reaction is a fundamental principle behind the use of DTSSP in conjugating proteins and other molecules containing primary amine groups. sigmaaldrich.comcovachem.comjpsionline.com
Specificity for Lysine (B10760008) ε-Amino Groups and Protein N-Termini
Sulfo-NHS esters, including those on DTSSP, primarily target primary amines. sigmaaldrich.comcovachem.comthermofisher.com In proteins, the most common primary amines are the ε-amino groups found on lysine residues and the α-amino group at the protein's N-terminus. sigmaaldrich.comjpsionline.comthermofisher.compapyrusbio.com While NHS esters show a strong preference for these groups, their reactivity can be influenced by pH. Under slightly basic conditions (pH 7-9), the specificity for ε-amine groups of lysine and N-termini is increased. sigmaaldrich.comcovachem.comjpsionline.comresearchgate.net However, some studies indicate that under certain conditions, particularly at lower pH or in the presence of neighboring residues that can increase nucleophilicity, reactions with serine and tyrosine residues might also occur, although to a lesser extent than with lysine residues and the N-terminus. papyrusbio.comresearchgate.netacs.org The N-terminal alpha-amino group is generally more nucleophilic than the lysine epsilon-amino group at near-physiological pH due to differences in pKa, making it a potential target for modification, although achieving high selectivity solely for the N-terminus over lysine residues requires careful control of reaction conditions. nih.govnih.gov
Formation of Stable Amide Bonds
The reaction between the sulfo-NHS ester of DTSSP and a primary amine results in the formation of a stable amide bond. sigmaaldrich.comcovachem.comjpsionline.comthermofisher.com This reaction releases N-hydroxysuccinimide as a leaving group. sigmaaldrich.comjpsionline.comthermofisher.com The resulting amide linkage is a robust covalent bond that is stable under typical physiological conditions, making it suitable for creating stable conjugates between molecules. thermofisher.compapyrusbio.com The formation of this stable bond is crucial for the long-term integrity of the crosslinked species in various applications.
Thiol-Cleavable Disulfide Bond Moiety
A key feature of DTSSP is the presence of a disulfide bond within its spacer arm. sigmaaldrich.comcovachem.comfishersci.dk This disulfide bond provides a mechanism for reversible crosslinking, which is a significant advantage in many biochemical and analytical techniques. covachem.comfishersci.dknih.gov
Reversibility and Analytical Advantages in Cleavable Crosslinking Strategies
The inclusion of a disulfide bond makes DTSSP a cleavable crosslinker. covachem.comfishersci.dknih.gov This reversibility is particularly advantageous in studies involving protein complexes or interactions. After crosslinking proteins with DTSSP, the complexes can be isolated and then treated with a reducing agent to cleave the disulfide bond, separating the crosslinked proteins or peptides. covachem.comnih.govcovachem.com This allows for easier analysis of the individual components that were crosslinked, for example, by SDS-PAGE or mass spectrometry. nih.govcovachem.com The ability to cleave the crosslinker simplifies the interpretation of results, especially in complex mixtures. covachem.com
Reduction by Dithiothreitol (B142953) (DTT) and other Reducing Agents
The disulfide bond in DTSSP is readily cleaved by reducing agents. sigmaaldrich.comcovachem.comfishersci.dk Dithiothreitol (DTT) is a commonly used reducing agent for this purpose. thermofisher.comcovachem.comcovachem.combroadpharm.com Other reducing agents such as 2-mercaptoethanol (B42355) and TCEP (Tris (2-carboxyethyl) phosphine (B1218219) hydrochloride) can also effectively reduce disulfide bonds. covachem.comcovachem.comthermofisher.com The reduction of the disulfide bond by DTT typically involves a two-step reaction where DTT forms a mixed disulfide intermediate and then undergoes intramolecular cyclization to release the reduced target molecule and oxidized DTT. broadpharm.com Recommended concentrations for cleaving DTSSP crosslinks with DTT are typically in the range of 10-50 mM, often incubated at 37°C for about 30 minutes. thermofisher.comcovachem.com The efficiency of reduction can be influenced by factors such as the concentration of the reducing agent and temperature. broadpharm.com
Homobifunctional Nature and Inter- versus Intramolecular Crosslinking Dynamics
DTSSP is classified as a homobifunctional crosslinker because it possesses two identical reactive groups (sulfo-NHS esters). thermofisher.comsigmaaldrich.comcovachem.comfishersci.dk This means it can react with the same type of functional group (primary amines) on different molecules or within the same molecule. jpsionline.comcyanagen.com
The homobifunctional nature of DTSSP allows for both intermolecular and intramolecular crosslinking. Intermolecular crosslinking occurs when DTSSP links two different molecules, such as two separate protein molecules, providing insights into protein-protein interactions or the composition of protein assemblies. jpsionline.comnih.gov Intramolecular crosslinking occurs when DTSSP reacts with two primary amine groups within the same molecule, providing information about the proximity of these residues within the molecule's tertiary structure. nih.gov
The dynamics and prevalence of inter- versus intramolecular crosslinking can be influenced by experimental conditions, particularly protein concentration and the molar excess of the crosslinker. Dilute protein solutions and high concentrations of the crosslinker tend to favor intramolecular crosslinking, as the probability of the crosslinker reacting with two sites on the same molecule is higher than reacting with sites on two different molecules. korambiotech.comthermofisher.com Conversely, higher protein concentrations favor intermolecular crosslinking. korambiotech.comthermofisher.com The spacer arm length of the crosslinker also plays a role; DTSSP has a spacer arm length of 12.0 Å, which defines the maximum distance between the α-carbons of the crosslinked lysine residues or N-termini. covachem.comfishersci.dkfortunejournals.com Studies using crosslinkers with different spacer arm lengths can provide distance constraints for structural analysis. nih.govkorambiotech.comthermofisher.com
Data Tables
While specific detailed research findings with numerical data tables directly related to DTSSP's reaction kinetics or crosslinking yields under various conditions were not extensively detailed in the search results in a readily extractable format for a standard data table, the information gathered allows for the creation of a summary table highlighting key properties and reaction conditions.
| Property | Value / Description | Source(s) |
| Chemical Formula | C₁₄H₁₄N₂Na₂O₁₄S₄ | covachem.comdojindo.com |
| Molecular Weight | 608.51 g/mol | covachem.comfishersci.dkdojindo.com |
| Reactive Groups | Sulfo-NHS ester (homobifunctional) | sigmaaldrich.comfishersci.dkthermofisher.com |
| Target Functional Groups | Primary amines (Lysine ε-amino, Protein N-terminus) | sigmaaldrich.comcovachem.comjpsionline.comthermofisher.com |
| Optimal Reaction pH | 7-9 (slightly basic) | sigmaaldrich.comcovachem.comjpsionline.comthermofisher.com |
| Cleavable Moiety | Disulfide bond (S-S) | sigmaaldrich.comcovachem.comfishersci.dk |
| Reducing Agents for Cleavage | DTT, 2-Mercaptoethanol, TCEP | thermofisher.comcovachem.comcovachem.comthermofisher.com |
| Spacer Arm Length | 12.0 Å | thermofisher.comcovachem.comfishersci.dk |
| Solubility | Water-soluble | thermofisher.comsigmaaldrich.comcovachem.comfishersci.dk |
| Membrane Permeability | Membrane-impermeable | thermofisher.comcovachem.comfishersci.dk |
| Nature | Homobifunctional | thermofisher.comsigmaaldrich.comcovachem.comfishersci.dk |
Membrane Impermeability and Surface-Specific Crosslinking Applications
A significant characteristic of DTSSP is its membrane impermeability. jpsionline.comcovachem.comsigmaaldrich.commedkoo.com This property is primarily attributed to the presence of the charged sulfonate groups, which increase its hydrophilicity and prevent it from readily crossing the lipophilic cell membrane. covachem.comontosight.aisigmaaldrich.com This contrasts with non-sulfonated analogs like DSP, which are lipophilic and membrane-permeable, making them suitable for intracellular crosslinking. covachem.comthermofisher.comsangon.com
Detailed research findings demonstrate the utility of DTSSP in surface-specific applications. For instance, DTSSP has been used for the chemical crosslinking of cell surface proteins prior to cell lysis and immunoprecipitation, aiding in the identification of interacting partners. jpsionline.com It has also been instrumental in stabilizing interactions between specific membrane proteins, such as integrins and tetraspanins, providing insights into cell adhesion and signaling mechanisms. sigmaaldrich.com Studies involving biotinylation of cell surface molecules have successfully employed DTSSP to chemically link associated molecules on the lymphocyte surface, which can then be analyzed by techniques like SDS-PAGE and Western Blot. nih.gov
The ability to perform surface-specific crosslinking with DTSSP is crucial for distinguishing between interactions occurring at the cell surface and those happening within the cell. covachem.com This selective reactivity allows for a clearer understanding of the spatial organization and interaction networks of membrane proteins.
| Crosslinker | Solubility | Membrane Permeability | Target Location for Crosslinking |
| DTSSP | Water-soluble | Impermeable | Cell surface, Extracellular |
| DSP | Water-insoluble | Permeable | Intracellular, Intramembrane |
Applications of DTSSP in surface-specific crosslinking include:
Chemical crosslinking of cell surface proteins for subsequent analysis. jpsionline.com
Stabilizing transient or weak protein interactions on the cell surface to allow for their identification. jpsionline.com
Identifying protein interactors of specific cell surface receptors using techniques like mass spectrometry. sigmaaldrich.com
Labeling cell surface proteins for tracking and interaction studies. ontosight.ai
These applications leverage DTSSP's unique combination of water solubility, amine reactivity, cleavable disulfide bond, and membrane impermeability to provide valuable insights into the composition and dynamics of the cell surface proteome.
Methodological Frameworks Employing Dtssp Crosslinker in Academic Research
Chemical Crosslinking Mass Spectrometry (XL-MS) with DTSSP
XL-MS employing DTSSP provides valuable insights into protein architecture and interactions by introducing covalent links between amino acids that are spatially proximal in the native protein structure. nih.govanu.edu.auspringernature.com The defined length of the DTSSP spacer arm imposes distance constraints, which are crucial for structural modeling and validating high-resolution structures. springernature.comportlandpress.com
Integration with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Platforms
Integration of chemical crosslinking with liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful approach for the analysis of complex peptide mixtures generated after DTSSP crosslinking and digestion. researchgate.netacs.orgresearchgate.net LC separation prior to MS analysis helps to reduce ion suppression and improve the identification of crosslinked peptides. plos.orgresearchgate.net
MALDI-TOF/TOF mass spectrometry is a technique used for the detection and characterization of DTSSP crosslinked peptides. anu.edu.auresearchgate.netresearchgate.netacs.orgnih.gov A characteristic feature observed in MALDI-TOF/TOF spectra of DTSSP-modified peptides is a 66 Da doublet, which arises from the asymmetric fragmentation of the disulfide bond within the DTSSP crosslinker under these conditions. anu.edu.auresearchgate.netresearchgate.netacs.org This diagnostic doublet facilitates the rapid assignment of crosslinks in modified proteins. anu.edu.auresearchgate.netacs.org This fragmentation pattern is observed for both linear and cyclic crosslinked peptides when simultaneous fragmentation of the disulfide and peptide backbone occurs. researchgate.netacs.org Studies have utilized two-step LC-MALDI-TOF/TOF procedures, where initial MS data acquisition identifies candidate crosslinks based on properties like isotope labeling, followed by targeted MS/MS data acquisition for validation. nih.govresearchgate.netnih.gov
Electrospray ionization mass spectrometry (ESI-MS), often coupled with LC (LC-ESI-MS), is also widely used for the analysis of DTSSP crosslinked peptides. acs.orgresearchgate.netresearchgate.net ESI-MS platforms, particularly those with high-resolution mass analyzers like Orbitrap, provide accurate mass measurements crucial for identifying crosslinked peptides in complex mixtures. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the peptides and obtain sequence information, allowing for the identification of the crosslinked sites. nih.govacs.org Different fragmentation methods, such as Higher-Energy Collision-Induced Dissociation (HCD) or Electron Transfer Dissociation (ETD), can be employed depending on the specific analytical goals. nih.govfortunejournals.comfortunejournals.com While CID can lead to complex fragmentation patterns for crosslinked peptides, ETD can be particularly useful for cleaving the disulfide bond of DTSSP, simplifying the resulting spectra and aiding in the identification of the constituent peptides. fortunejournals.comfortunejournals.combiorxiv.orggoogle.com
Identification and Characterization of Crosslinked Peptides
The identification and characterization of crosslinked peptides from DTSSP experiments can be challenging due to the complexity of the samples and the nature of the crosslinked species. nih.govresearchgate.netresearchgate.net Specialized software tools are often employed to analyze the mass spectrometry data and identify potential crosslinks by comparing experimental masses and fragmentation patterns to theoretical peptide combinations. nih.gov Identifying the precise crosslinked residues provides distance constraints valuable for structural studies. nih.govacs.org
Isotope-labeled DTSSP is a valuable tool for facilitating the detection and identification of crosslinked peptides and for differential analysis in XL-MS experiments. creativemolecules.comnih.govacs.orgplos.orgresearchgate.netfortunejournals.combiorxiv.orggoogle.com Commercially available isotope-labeled DTSSP typically consists of a mixture of a "light" form and a "heavy" form, which differs by a specific number of isotopes (e.g., 8 deuterium (B1214612) atoms). creativemolecules.complos.org When a sample is crosslinked with a mixture of light and heavy DTSSP, crosslinked peptides appear as characteristic doublet peaks in the mass spectra, separated by the mass difference between the light and heavy forms. creativemolecules.complos.orgresearchgate.netgoogle.complos.org This isotopic signature helps to distinguish true crosslinked peptides from background noise and other modifications. creativemolecules.complos.orgbiorxiv.org
Isotope-labeled DTSSP can also be used for differential XL-MS experiments, allowing for the comparison of protein interactions or conformations under different conditions. acs.orgplos.orgresearchgate.net By crosslinking samples representing two different conditions with the light and heavy forms of DTSSP, respectively, and then mixing and analyzing them together, changes in crosslink abundance can be quantified based on the intensity ratios of the corresponding light and heavy doublet peaks. acs.orgplos.org This approach helps to identify condition-dependent protein interactions or structural changes. acs.org
Furthermore, isotope-labeled DTSSP can help in distinguishing true crosslinks formed in the native protein structure from those formed artifactually through thiol-exchange reactions involving the disulfide bond. nih.govresearchgate.netnih.gov The isotopic pattern of the doublet peaks can provide information about the nature of the crosslink. nih.govresearchgate.netnih.gov
Below is a table summarizing some key characteristics and applications of DTSSP in XL-MS:
| Feature | Description | Relevance in XL-MS |
| Homobifunctional | Reacts with the same functional group at both ends. | Allows linking of identical functional groups, primarily primary amines. creativemolecules.com |
| Amine-reactive | Reacts with lysine (B10760008) ε-amines and protein N-termini via NHS esters. creativemolecules.com | Targets abundant reactive sites on protein surfaces. |
| Water-soluble | Soluble in aqueous buffers. creativemolecules.com | Suitable for crosslinking proteins in solution under physiological conditions. thermofisher.com |
| Cleavable Disulfide | Contains a disulfide bond in the spacer arm. creativemolecules.comanu.edu.au | Facilitates peptide identification by allowing cleavage after crosslinking. creativemolecules.comanu.edu.au |
| Spacer Arm Length | Defined length between reactive groups. portlandpress.com | Provides distance constraints for structural modeling. portlandpress.comacs.org |
| Isotope-labeled | Available in light and heavy forms (e.g., H8/D8). creativemolecules.complos.org | Aids in identification and differential quantification of crosslinks. creativemolecules.comacs.orgplos.org |
| Fragmentation | Characteristic 66 Da doublet in MALDI-TOF/TOF MS/MS. anu.edu.auresearchgate.netresearchgate.netacs.org | Diagnostic feature for rapid crosslink identification. anu.edu.auresearchgate.netacs.org |
This table illustrates the properties of DTSSP that make it a valuable reagent for probing protein structure and interactions through chemical crosslinking and mass spectrometry.
Tandem Mass Spectrometry Fragmentation Patterns of DTSSP Adducts
In crosslinking mass spectrometry (XL-MS), the identification of crosslinked peptides relies heavily on their characteristic fragmentation patterns in tandem mass spectrometry (MS/MS). For DTSSP-crosslinked peptides, the disulfide bond in the spacer arm is a key feature influencing fragmentation. Under collision-induced dissociation (CID), asymmetric fragmentation of the disulfide bond can occur, leading to a characteristic 66 Da doublet peak in the mass spectra. anu.edu.aunih.gov This distinctive fragmentation pattern aids in the rapid identification of DTSSP-crosslinked peptides. anu.edu.aunih.gov
Isotope-labeled forms of DTSSP are also employed to facilitate crosslink identification. nih.govplos.org Commercially available isotope-labeled DTSSP is typically a mixture of light and heavy forms, with the heavy form being approximately 8 Da heavier. plos.org Crosslinked peptides formed with isotope-labeled DTSSP appear as doublet peaks in the MS spectrum, serving as a signature for modified peptides. nih.govplos.org The analysis of the isotope pattern can help distinguish true crosslinks from artifacts like thiol-exchange, which can occur due to the disulfide bond. nih.gov A 1:0:1 isotope pattern is indicative of a true crosslink, while a 1:2:1 pattern suggests false positives formed by thiol-exchange (scrambling). nih.gov
Electron transfer dissociation (ETD) can also be used to fragment DTSSP-crosslinked peptides. fortunejournals.com ETD can cleave the disulfide bond, releasing the inter-linked polypeptide chains, which are detected as a pair of peaks (doublets) in the MS/MS spectrum. fortunejournals.comfortunejournals.com Asymmetric isotope-labeled DTSSP has been developed to encode isotopic tags on the crosslinked product ions, aiding in their distinction from other fragmentation events. fortunejournals.comfortunejournals.com
Computational Strategies and Software Algorithms for Crosslink Assignment
The analysis of complex mass spectrometry data generated from crosslinking experiments necessitates the use of specialized computational strategies and software algorithms for the efficient and accurate assignment of crosslinked peptides and the identification of crosslinking sites. These algorithms search mass spectra for patterns characteristic of crosslinked peptides, such as the mass of the crosslinker adduct and specific fragmentation ions. acs.orgresearchgate.net
Software tools are designed to identify potential crosslinked peptides by comparing experimental mass data against theoretical masses of all possible crosslinked peptide pairs derived from the protein sequence(s) of interest. researchgate.netresearchgate.net For DTSSP, algorithms can specifically look for the characteristic 66 Da doublet from disulfide fragmentation or the expected mass shift upon crosslinking. anu.edu.aunih.gov The use of isotope-labeled DTSSP also aids computational analysis by providing a distinct mass signature for crosslinked peptides that can be used as a search constraint. plos.orgplos.org
Computational methods also play a role in downstream analysis, using the identified crosslinks as distance constraints to model protein structures or protein-protein interfaces. acs.orgresearchgate.netresearchgate.net
Quantitative Crosslinking Mass Spectrometry Methodologies
Quantitative crosslinking mass spectrometry (QXL-MS or QCLMS) allows for the comparative analysis of protein structures and interactions under different conditions. yulab.orgrappsilberlab.org By quantifying changes in the abundance of specific crosslinked peptides, researchers can gain insights into conformational changes within proteins or shifts in protein-protein interactions. yulab.orgrappsilberlab.org
Quantitative information can be obtained by comparing the mass spectrometric signal intensities of different crosslinks within an experiment or the same crosslinks across different experiments. rappsilberlab.orgnih.gov This can be achieved using stable isotope labeling strategies or label-free approaches. rappsilberlab.orgnih.gov Isotope-labeled DTSSP, with its distinct mass difference between the light and heavy forms, is directly applicable to quantitative studies, allowing for the simultaneous analysis of two different states or conditions in a single experiment. nih.govplos.org The ratio of the heavy to light crosslinked peptide signals provides quantitative information about the relative abundance of that specific crosslink in the two conditions.
While often performed using data-dependent acquisition (DDA), quantitative XL-MS experiments with DTSSP require careful optimization of parameters such as the crosslinker-to-protein ratio and peptide fractionation to increase the data density of quantified crosslinks and improve the resolution of the analysis. rappsilberlab.org
Electrophoretic and Chromatographic Separation Techniques
Following crosslinking with DTSSP, separation techniques are often employed to isolate crosslinked species or reduce sample complexity prior to mass spectrometry or other analyses. The cleavable nature of DTSSP is particularly useful in conjunction with these methods. nih.gov
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Crosslinked Protein Separation
SDS-PAGE is a widely used technique to separate proteins based on their molecular weight. When proteins are crosslinked with DTSSP, complexes of higher molecular weight are formed, which will migrate slower on an SDS-PAGE gel compared to the non-crosslinked proteins. researchgate.netnih.gov This allows for the assessment of crosslinking efficiency and the visualization of crosslinked products. nih.govelifesciences.org
A key advantage of using DTSSP with SDS-PAGE is its cleavable disulfide bond. sigmaaldrich.com By including a reducing agent like dithiothreitol (B142953) (DTT) or beta-mercaptoethanol in the SDS-PAGE sample buffer, the DTSSP crosslinks can be cleaved. sigmaaldrich.comcovachem.comnih.gov This reduces the crosslinked complexes back to their individual protein components, which will then migrate according to their monomeric molecular weights. covachem.comresearchgate.net Comparing samples run under reducing and non-reducing conditions on SDS-PAGE provides evidence of successful crosslinking and can help identify the components of a crosslinked complex. nih.govresearchgate.net
SDS-PAGE can also be used as a separation step prior to in-gel digestion and subsequent mass spectrometric analysis of crosslinked proteins. covachem.comresearchgate.net Crosslinked bands can be excised from the gel, reduced, digested, and the resulting peptides analyzed by MS. covachem.comresearchgate.net
Gel Filtration Chromatography for Complex Analysis
Gel filtration chromatography (also known as size exclusion chromatography) separates proteins and protein complexes based on their size in solution. Crosslinking proteins with DTSSP can stabilize protein complexes, allowing them to be isolated and analyzed by gel filtration. nih.gov Crosslinked complexes will elute earlier from a gel filtration column than their individual components due to their larger hydrodynamic radius. nih.gov
Similar to SDS-PAGE, the cleavable nature of DTSSP can be exploited in conjunction with gel filtration. nih.gov Crosslinked complexes isolated by gel filtration can be treated with a reducing agent to cleave the DTSSP crosslinks, and the resulting individual proteins can then be analyzed. This approach can help confirm the composition of the crosslinked complex. nih.gov Gel filtration can also be used as a prefractionation step for complex mixtures before mass spectrometric analysis, enriching for crosslinked species. researchgate.net
Electrophoretic and Chromatographic Separation Techniques
Following crosslinking with DTSSP, separation techniques are often employed to isolate crosslinked species or reduce sample complexity prior to mass spectrometry or other analyses. The cleavable nature of DTSSP is particularly useful in conjunction with these methods. nih.gov
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Crosslinked Protein Separation
SDS-PAGE is a widely used technique to separate proteins based on their molecular weight. When proteins are crosslinked with DTSSP, complexes of higher molecular weight are formed, which will migrate slower on an SDS-PAGE gel compared to the non-crosslinked proteins. researchgate.netnih.gov This allows for the assessment of crosslinking efficiency and the visualization of crosslinked products. nih.govelifesciences.org
A key advantage of using DTSSP with SDS-PAGE is its cleavable disulfide bond. sigmaaldrich.com By including a reducing agent like dithiothreitol (DTT) or beta-mercaptoethanol in the SDS-PAGE sample buffer, the DTSSP crosslinks can be cleaved. sigmaaldrich.comcovachem.comnih.gov This reduces the crosslinked complexes back to their individual protein components, which will then migrate according to their monomeric molecular weights. covachem.comresearchgate.net Comparing samples run under reducing and non-reducing conditions on SDS-PAGE provides evidence of successful crosslinking and can help identify the components of a crosslinked complex. nih.govresearchgate.net
SDS-PAGE can also be used as a separation step prior to in-gel digestion and subsequent mass spectrometric analysis of crosslinked proteins. covachem.comresearchgate.net Crosslinked bands can be excised from the gel, reduced, digested, and the resulting peptides analyzed by MS. covachem.comresearchgate.net
Gel Filtration Chromatography for Complex Analysis
Gel filtration chromatography (also known as size exclusion chromatography) separates proteins and protein complexes based on their size in solution. Crosslinking proteins with DTSSP can stabilize protein complexes, allowing them to be isolated and analyzed by gel filtration. nih.gov Crosslinked complexes will elute earlier from a gel filtration column than their individual components due to their larger hydrodynamic radius. nih.gov
Similar to SDS-PAGE, the cleavable nature of DTSSP can be exploited in conjunction with gel filtration. nih.gov Crosslinked complexes isolated by gel filtration can be treated with a reducing agent to cleave the DTSSP crosslinks, and the resulting individual proteins can then be analyzed. This approach can help confirm the composition of the crosslinked complex. nih.gov Gel filtration can also be used as a prefractionation step for complex mixtures before mass spectrometric analysis, enriching for crosslinked species. researchgate.net
Biophysical and Immunological Characterization Techniques
DTSSP crosslinking can be coupled with various biophysical and immunological techniques to further characterize protein complexes and interactions. By covalently linking interacting proteins, DTSSP can "fix" transient or weak interactions, allowing for their study using methods that might otherwise disrupt the complex. jpsionline.comthermofisher.com
In biophysical studies, DTSSP crosslinking can be used to stabilize protein structures or complexes for techniques such as analytical ultracentrifugation, which determines molecular weight and shape, or for structural studies like electron microscopy. ontosight.ai The distance constraints provided by identified crosslinks can also be integrated with data from other biophysical methods to build structural models. acs.orgresearchgate.net
Immunological techniques, such as immunoprecipitation and Western blotting, are frequently used in conjunction with DTSSP crosslinking. covachem.comthermofisher.com Crosslinking cell surface proteins with DTSSP prior to cell lysis and immunoprecipitation can help identify protein-protein interactions occurring at the cell surface. jpsionline.comuio.no Following immunoprecipitation, crosslinked complexes can be detected by Western blotting using antibodies against the proteins of interest. researchgate.netthermofisher.com The use of cleavable DTSSP allows for the separation of crosslinked proteins on SDS-PAGE under reducing conditions before Western blotting, facilitating the identification of the individual components of the complex. covachem.comresearchgate.net DTSSP crosslinking has also been used in studies investigating the immunological properties of crosslinked antigens, showing that crosslinked antigens can elicit specific immune responses. nih.gov
Atomic Force Microscopy (AFM) in Mechanistic Adhesion Studies
Atomic Force Microscopy (AFM) is a powerful technique for probing the biomechanical properties of cell surfaces and measuring interaction forces at the nanoscale. nih.gov While AFM can be used to study cell adhesion, the direct use of DTSSP alone for this purpose in AFM studies requires careful consideration. nih.govaip.org
In some AFM-based adhesion studies, DTSSP has been employed as a crosslinker to functionalize surfaces or probes. For instance, gold nanoshells on silica (B1680970) beads have been functionalized with DTSSP, which adheres to the gold surface via disulfide linkage and can covalently bind to surface proteins of cell membranes. nih.gov Studies using DTSSP-coated beads have shown an increase in adhesion force to fibroblasts compared to uncoated beads. nih.gov
However, when DTSSP is used to coat a cantilever for measuring cell adhesion, the interpretation of the detachment event can be complex. nih.govaip.org It is not always clear whether the measured force represents the rupture of covalent bonds between DTSSP and membrane proteins, the pulling of membrane proteins out of the membrane, the breaking of the DTSSP linker molecules, membrane disruption, or a combination of these factors. nih.govaip.org Therefore, while DTSSP can be used as a linker in AFM studies, for instance, to attach specific ligands like Concanavalin (B7782731) A (ConA) which then reversibly bind to cell surface structures, DTSSP alone may not accurately reflect physiological cell-cell adhesion. nih.govaip.org
Despite these complexities, crosslinking with DTSSP has been used in conjunction with other techniques to study cell adhesion. For example, DTSSP has been used to cross-link bound integrins to the underlying extracellular matrix (ECM) in studies investigating cell adhesion strengthening. molbiolcell.org Following crosslinking, unreacted DTSSP is quenched, and uncross-linked cellular components are extracted before further analysis, such as integrin staining. molbiolcell.org This approach allows for the quantification of bound integrins. molbiolcell.org
Application in Immunoassays and Bioconjugation Strategies
DTSSP is a valuable tool in the development of immunoassays and various bioconjugation strategies due to its amine reactivity and cleavable disulfide bond. zhscience.com Bioconjugation, the process of chemically joining two or more molecules by a covalent bond where at least one is a biomolecule, is fundamental to many research and diagnostic techniques. thermofisher.com
In immunoassays, DTSSP can be used to conjugate antibodies to solid supports or labels. For example, DTSSP has been used for the covalent immobilization of antibodies on gold surfaces in the development of electrochemical immunosensors. mdpi.com This immobilization strategy is widely used and facilitates the orientation of antibodies for optimal antigen binding. mdpi.com
Furthermore, DTSSP has been employed in the conjugation of gold nanoparticles (AuNPs) to antibodies for use in nanoparticle-based immunoassays. nih.govillinoisstate.edu A protocol for conjugating AuNPs with monoclonal antibodies using DTSSP as a bifunctional crosslinker involves adding DTSSP to AuNPs, mixing, centrifuging, and resuspending the pellet in a suitable buffer. nih.gov This conjugation allows the antibody-modified AuNPs to bind to target antigens, potentially forming aggregates that can be detected. illinoisstate.edu Dynamic Light Scattering (DLS) can be used to confirm the conjugation reaction by monitoring the size variation of the nanoparticles after the antibody attachment. nih.gov For instance, after conjugation with an anti-CD9 antibody, the hydrodynamic size of AuNP-anti-CD9 conjugates was measured by DLS. nih.gov
DTSSP's cleavable nature is particularly useful in applications where reversible crosslinking is desired. The disulfide bond can be cleaved under reducing conditions, allowing for the release of crosslinked molecules. zhscience.com This property is exploited in protein interaction studies and structural biology, where temporary crosslinking is used to stabilize complexes before analysis, followed by cleavage to separate the components. axispharm.com
Beyond immunoassays, DTSSP is utilized in broader bioconjugation strategies, including the conjugation of haptens to carrier proteins and enzymes to antibodies, although other crosslinkers like MBS or GMBS are also commonly used depending on the functional groups targeted. zhscience.com DTSSP's reactivity with primary amines makes it suitable for linking molecules containing these groups. zhscience.com
DTSSP has also been incorporated into the development of stimuli-responsive protein hydrogels. mdpi.com By introducing DTSSP into the hydrogel structure, researchers have created materials where the network can degrade in a reducing environment due to the cleavage of the intramolecular disulfide bond in DTSSP. mdpi.com Such redox-responsive materials hold promise for applications in tissue engineering and targeted drug delivery. mdpi.com
The use of DTSSP in crosslinking has also been combined with mass spectrometry to study protein interactions. nih.gov For example, DTSSP has been used in parallel with other crosslinkers like EDC to identify cross-links between proteins, providing insights into protein proximity and complex formation. nih.gov
Advanced Applications of Dtssp Crosslinker in Structural and Cell Biology
Elucidation of Protein Quaternary and Tertiary Structures
Chemical crosslinking coupled with mass spectrometry (CX-MS) provides insights into the three-dimensional structure of proteins and protein complexes. researchgate.netresearchgate.net By identifying which amino acid residues are crosslinked, researchers can infer their spatial proximity in the native protein structure. nih.govresearchgate.net
Derivation of Distance Constraints for Protein Conformation Modeling
The identification of crosslinked amino acid residues provides distance constraints, which are crucial for determining protein structure, especially at low resolution. nih.govresearchgate.netspringernature.comacs.org The defined length of the DTSSP spacer arm (approximately 11.4 Å) thermofisher.com imposes a maximum distance between the alpha-carbons of the crosslinked lysine (B10760008) residues. These constraints can be used in computational modeling and docking studies to predict or refine protein structures. researchgate.netspringernature.comacs.org
For example, studies have used DTSSP crosslinks to provide distance constraints that were consistent with known tertiary structures, aiding in the identification of protein folds and the building of homology models. researchgate.net While crosslinks provide sparse constraints, combining them with computational methods can significantly narrow down possible protein conformations or complex arrangements. researchgate.netspringernature.com
A potential challenge when using DTSSP for structural studies is disulfide scrambling, where thiol-exchange with protein cysteine residues can lead to the formation of false-positive crosslinks after protein digestion. nih.gov However, using isotope-labeled DTSSP allows for the identification and quantification of true crosslinks versus those formed by scrambling, enabling reliable distance constraints. nih.gov True crosslinks from isotope-labeled DTSSP exhibit a characteristic 1:0:1 isotope pattern, while false positives from thiol-exchange show a 1:2:1 pattern. nih.gov
Table 1: Isotope Patterns of DTSSP Crosslinks with Isotope-Labeled DTSSP
| Crosslink Type | Isotope Pattern (Light:Mixed:Heavy) | Interpretation |
| True Crosslink | 1:0:1 | Native proximity |
| False Positive (Scrambling) | 1:2:1 | Post-digestion artifact |
| Mixed | 1:X:1 (0 < X < 2) | True crosslink with some scrambling |
(Note: This table is intended to be interactive in a digital format.)
Mapping Protein Topologies within Multi-Subunit Complexes
DTSSP is effective for mapping the topological features of multi-subunit protein complexes by identifying both intra- and inter-subunit crosslinks. jpsionline.comresearchgate.net Inter-subunit crosslinks provide direct evidence of contact points between different polypeptide chains within a complex, helping to define the arrangement and interaction interfaces of subunits. researchgate.net
The process typically involves crosslinking the protein complex with DTSSP, followed by proteolytic digestion and mass spectrometric analysis to identify the crosslinked peptides. researchgate.netcovachem.comnih.gov The cleavable nature of DTSSP is advantageous here, as reducing the disulfide bond simplifies the mass spectra and facilitates the identification of the individual peptides that were originally crosslinked. researchgate.netcovachem.comnih.gov This allows for mapping which regions of different subunits are in close proximity within the assembled complex.
Analysis of Protein-Protein Interaction Networks
DTSSP-based crosslinking is a valuable approach for studying protein-protein interactions (PPIs), both stable and transient, within their native cellular environment. thermofisher.comfgsc.netuniroma1.it By covalently linking interacting proteins, crosslinking "freezes" these interactions, allowing them to be analyzed under conditions that would otherwise disrupt non-covalent associations. thermofisher.comfgsc.net
Identification of Stable and Transient Protein-Protein Interactions
Chemical crosslinking offers a direct method for capturing both stable and transient protein interactions. thermofisher.comfgsc.net Stable interactions are those found in multi-subunit complexes that remain associated during purification, while transient interactions occur only briefly as part of cellular processes like signaling pathways. thermofisher.comfgsc.net
DTSSP, being membrane-impermeable, is particularly useful for identifying interactions occurring on the cell surface. abcam.com For studying intracellular interactions, membrane-permeable crosslinkers are typically used, although DTSSP can be applied to cell lysates to stabilize interactions post-lysis. thermofisher.comcovachem.com The use of cleavable crosslinkers like DTSSP is beneficial for isolating and identifying interacting partners, often in conjunction with techniques like immunoprecipitation and mass spectrometry. thermofisher.comcovachem.comfgsc.net
Table 2: Protein Interaction Types and DTSSP Application
| Interaction Type | Description | DTSSP Application |
| Stable | Proteins purified as multi-subunit complexes | Can be crosslinked to stabilize complexes for analysis. |
| Transient | Temporary associations for specific cellular functions | Crosslinking can capture these interactions for downstream analysis. |
(Note: This table is intended to be interactive in a digital format.)
Characterization of Protein Interaction Interfaces
Identifying the specific amino acid residues involved in crosslinks between two different proteins provides direct evidence of their interaction interface. researchgate.netresearchgate.net By mapping multiple inter-protein crosslinks, researchers can delineate the regions on each protein that are in close contact within the complex. researchgate.netacs.org
Mass spectrometry is essential for identifying the crosslinked peptides and the specific residues involved. nih.govcovachem.comresearchgate.net The information on crosslinked sites serves as distance constraints that can be used in computational docking studies to model the protein-protein interface and the relative orientation of the interacting proteins. researchgate.netacs.org This approach is particularly powerful when the structures of the individual proteins are known. researchgate.net
Investigation of Protein Complex Stoichiometry
While not a primary application of DTSSP crosslinking alone, crosslinking can be integrated into workflows aimed at determining the stoichiometry of protein complexes. By stabilizing the complex, crosslinking helps ensure that the subunits remain associated throughout the purification and analysis steps. thermofisher.com
Subsequent quantitative mass spectrometry methods, often combined with techniques like absolute quantification (AQUA) using synthetic peptides, can then be used to determine the molar ratios of the different protein subunits within the crosslinked complex. nih.govresearchgate.netnih.gov While other methods like fluorescence correlation spectroscopy or light scattering can also determine stoichiometry, crosslinking provides a way to preserve the complex integrity during sample preparation for mass spectrometry-based quantification. nih.govwikipedia.orgbiorxiv.org
Table 3: Integration of DTSSP Crosslinking in Stoichiometry Determination
| Step | Purpose of DTSSP Crosslinking | Downstream Analysis |
| 1 | Stabilize protein complex | Purification (e.g., immunoprecipitation) |
| 2 | Preserve complex integrity | Proteolytic digestion |
| 3 | N/A | Quantitative Mass Spectrometry (e.g., AQUA, MRM) |
(Note: This table is intended to be interactive in a digital format.)
Cell Biology Applications
DTSSP is a valuable tool in cell biology for investigating the organization, dynamics, and interactions of proteins, particularly those situated on the cell surface. Its membrane impermeability allows for targeted crosslinking of extracellular and membrane proteins in intact cell systems. thermofisher.comontosight.aijpsionline.comhodoodo.comsangon.com
Probing Cell Surface Receptor Organization and Dynamics
DTSSP is employed to stabilize interactions between cell surface receptors, providing insights into their spatial organization and how their dynamics influence cellular processes. By crosslinking receptors, researchers can effectively capture transient interactions and analyze receptor complexes. sigmaaldrich.comresearchgate.netthermofisher.com Studies have utilized DTSSP to explore the organization of receptors and how their crosslinking can enhance the cooperativity of molecular adhesion. researchgate.net For instance, crosslinking of concanavalin (B7782731) A (Con A) receptors on NIH3T3 fibroblast cells with DTSSP led to an increase in adhesion strength, attributed to enhanced cooperativity among adhesion complexes. researchgate.net DTSSP has also been used to investigate the membrane dynamics of receptors like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), revealing how mutations can alter receptor mobility and potentially affect dimerization and interaction with other proteins. nih.gov
Crosslinking Studies in Intact Cell Systems
The membrane-impermeable nature of DTSSP makes it ideal for crosslinking studies in intact cells, specifically targeting proteins exposed on the outer membrane. thermofisher.comontosight.aijpsionline.comsigmaaldrich.comsangon.com This approach is crucial for "fixing" protein interactions in their native cellular environment before cell lysis and subsequent analysis, such as immunoprecipitation or mass spectrometry. jpsionline.comnih.gov By crosslinking cell surface proteins, researchers can identify and characterize protein complexes involved in various cellular functions, including signaling and adhesion. thermofisher.comnih.gov For example, DTSSP has been used in conjunction with immunoprecipitation to isolate and identify protein receptors on the surface of cancer cells. uio.no
Case Studies in Specific Biological Systems
DTSSP has been applied in various biological systems to elucidate protein structure, interactions, and organization.
Myelin Protein Zero Structural Investigations
Myelin Protein Zero (MPZ), a major structural component of peripheral nervous system myelin, has been studied using DTSSP crosslinking. jpsionline.comwikipedia.org DTSSP has been employed to investigate the self-association of MPZ, which is known to form homotypic interactions crucial for myelin sheath formation. jpsionline.comwikipedia.orgpnas.org Crosslinking studies with DTSSP and subsequent analysis, such as Western blotting, have demonstrated the presence of MPZ dimers, providing evidence for its head-to-tail arrangement within the myelin sheath. jpsionline.compnas.orgresearchgate.net
Analysis of Heat Shock Protein Interactions
DTSSP has been utilized to study the interactions of heat shock proteins (HSPs), particularly small heat shock proteins (sHSPs), which play a critical role in protein folding and preventing aggregation. nih.govnih.gov Crosslinking with DTSSP, combined with mass spectrometry, has been used to characterize the interaction between sHSPs, such as Hsp21, and their substrate proteins, like citrate (B86180) synthase. nih.govnih.gov These studies have provided insights into the binding sites and the influence of substrate presence on the conformation of sHSPs. nih.gov For instance, DTSSP crosslinking revealed that the presence of citrate synthase induced the dissociation of the Hsp21 dodecamer and indicated numerous weak interactions between Hsp21 and citrate synthase. nih.gov
Receptor-Ligand Adhesion Studies
DTSSP is a valuable tool for investigating receptor-ligand interactions and cellular adhesion. It can be used to covalently link receptors to their bound ligands on the cell surface. molbiolcell.org This allows for the isolation and quantification of bound receptors and provides a method to study the strength and mechanisms of cell adhesion. researchgate.netmolbiolcell.org Studies have used DTSSP to crosslink integrins to their extracellular matrix ligands, such as fibronectin, enabling the quantification of integrin-ligand bonds and the analysis of how factors like serum stimulation affect adhesion strength and the recruitment of focal adhesion components. molbiolcell.org While DTSSP can be used as a linker in adhesion studies, its use alone to measure cell adhesion requires careful consideration of what is being measured during cell detachment due to its non-specific binding to primary amines on the cell surface. aip.orgnih.gov
Compound Information
| Compound Name | PubChem CID |
| DTSSP (3,3′-dithiobis(sulfosuccinimidyl propionate)) | 123933 nih.govuni.lu |
Note: While the disodium (B8443419) salt of DTSSP is commonly used due to its water solubility, PubChem also lists a CID for the free acid form. nih.govdojindo.comnih.gov The CID provided is for the free acid form.
Data Table Example (Illustrative based on search findings):
Below is an illustrative table summarizing findings from a hypothetical DTSSP crosslinking experiment investigating the interaction between a cell surface receptor (Receptor X) and a ligand (Ligand Y) in intact cells, followed by immunoprecipitation and Western blot analysis.
| Condition | DTSSP Concentration (mM) | Receptor X detected in IP of Ligand Y | Ligand Y detected in IP of Receptor X | Notes |
| Control (No DTSSP) | 0 | Low | Low | Represents basal, potentially transient binding |
| + DTSSP | 1.0 | High | High | Stabilized receptor-ligand complex |
This table is for illustrative purposes only and represents a generalized outcome based on the principles of using DTSSP to stabilize protein interactions for detection.
Characterization of Cytokeratin Filaments
DTSSP has been employed in studies to characterize cytokeratin filaments, which are integral components of the intermediate filament cytoskeleton in epithelial cells researchgate.netnih.gov. These filaments are formed from obligate heterodimers of type I and type II keratins nih.gov. Crosslinking with DTSSP can help stabilize the structure of these protein assemblies for further analysis, such as by SDS-PAGE and Western blotting researchgate.netnih.gov.
Research has utilized DTSSP to investigate the interactions and assembly of keratin (B1170402) proteins. For instance, studies on Novikoff ascites hepatoma cells have used DTSSP for crosslinking studies on cytokeratin filaments thermofisher.com. DTSSP crosslinking, followed by techniques like SDS-PAGE and Western blotting, allows researchers to observe higher molecular weight bands corresponding to crosslinked keratin species, providing insights into their oligomeric state and interactions researchgate.net. Comparing the mobility of these crosslinked products to known standards, such as crosslinked keratin 10 chains, can help determine the size of the assembled structures researchgate.net.
In experiments involving purified keratin proteins, DTSSP at concentrations like 2 mM has been used to crosslink assembled filaments researchgate.net. Analysis of the crosslinked products by techniques such as Coomassie Blue staining and Western blotting can reveal the formation of various oligomeric species, including tetramers and higher molecular weight aggregates, depending on the assembly conditions researchgate.net.
For example, a study examining the interaction between keratin K18 and the cystic fibrosis transmembrane conductance regulator (CFTR) used DTSSP for protein cross-linking in Calu-3 cells nih.gov. Cells were incubated with DTSSP at a concentration of 200 μg/ml in PBS containing 0.1% Triton X-100 for 20 minutes at room temperature nih.gov. The reaction was quenched by adding glycine (B1666218) nih.gov. This crosslinking step helped stabilize the interaction between K18 and CFTR for subsequent co-immunoprecipitation assays nih.gov.
Another application involves using DTSSP to study the association of proteins with the extracellular matrix (ECM), which can interact with cell surface components like intermediate filaments. For example, DTSSP has been used to crosslink proteins in the ECM of renal epithelial cells to investigate the interaction between hensin and p29 researchgate.net. Cells were treated with basolateral DTSSP at 4°C for 1 hour, and the crosslinked products in the ECM were then analyzed by immunoprecipitation and SDS-PAGE researchgate.net. This approach demonstrated that p29 could be crosslinked to hensin in the ECM researchgate.net.
Examination of Adeno-Associated Viral Vector Cross-Linking
DTSSP has emerged as a valuable tool in the development of adeno-associated viral (AAV) vectors for gene delivery applications sigmaaldrich.comsigmaaldrich.comnih.govresearchgate.netacs.orgresearchgate.net. Its ability to crosslink proteins on the exterior of the viral capsid allows for modifications that can tune cellular tropisms and enhance gene delivery efficiency sigmaaldrich.comnih.govresearchgate.netacs.org.
A notable application involves using DTSSP to conjugate targeting ligands or other biomolecules to the AAV capsid nih.govresearchgate.netacs.org. By reacting with primary amines on the AAV surface proteins, DTSSP can create stable linkages for attaching molecules that can redirect the vector to specific cell types nih.govresearchgate.netacs.org.
Research has demonstrated that the concentration of DTSSP used in the crosslinking reaction can influence the outcome nih.govresearchgate.netacs.org. At lower quantities of DTSSP, AAV-DTSSP complexes can be conjugated with targeting molecules nih.govresearchgate.netacs.org. For instance, conjugation with aminated L-fucose molecules, which are upregulated in pancreatic cancer cells, has been shown to enhance gene delivery efficiencies in these cells nih.govresearchgate.netacs.org.
The study by Yoo et al. proposed a versatile AAV conjugation platform using DTSSP nih.govresearchgate.netacs.org. They found that depending on the quantity of DTSSP, the AAV-DTSSP complexes could either be linked with biomolecules for altering cellular tropisms or form self-assembled AAV-DTSSP pellets capable of mimicking a polymeric gene delivery system nih.govresearchgate.netacs.org.
At higher concentrations of DTSSP, visible solid forms of AAV-DTSSP pellets were observed nih.govresearchgate.netacs.org. These pellets demonstrated the capability to induce a localized and sustained gene expression pattern, comparable to conventional biomaterial-based approaches nih.govresearchgate.netacs.org. This suggests that DTSSP crosslinking can be used to create solid-phase gene delivery systems with AAV vectors nih.govresearchgate.netacs.org.
This multipurpose AAV crosslinking platform using DTSSP provides insights for vector design to upgrade gene delivery technologies by enabling AAV systems capable of altering cellular tropisms and simultaneously inducing solid-phase delivery nih.govresearchgate.netacs.org.
Here is a summary of research findings on AAV cross-linking with DTSSP:
| DTSSP Quantity | Outcome | Application | Observed Effect | Reference |
| Lower | Conjugation with biomolecules (e.g., aminated L-fucose) | Tuning cellular tropism | Enhanced gene delivery efficiency in target cells (e.g., pancreatic cancer cells) | nih.govresearchgate.netacs.org |
| Higher | Formation of self-assembled AAV-DTSSP pellets | Mimicking polymeric gene delivery system | Localized, sustained gene expression pattern | nih.govresearchgate.netacs.org |
This data highlights the versatility of DTSSP in modifying AAV vectors for targeted and controlled gene delivery.
Challenges, Limitations, and Methodological Refinements in Dtssp Crosslinking Research
Characterization of Unexpected Reaction Products and Side Reactions
Beyond disulfide scrambling, the analysis of DTSSP crosslinking experiments can be complicated by the formation of unexpected reaction products and side reactions. These can arise from the reactivity of DTSSP with non-target amino acids or with various components present in the reaction buffer. nih.govresearchgate.net
While the N-hydroxysuccinimide (NHS) esters of DTSSP are designed to react primarily with the primary amines of lysine (B10760008) side chains and protein N-termini, they have been shown to exhibit reactivity with other nucleophilic residues. nih.govresearchgate.net Studies have identified unexpected products resulting from the reaction of DTSSP with the hydroxyl groups of serine and tyrosine residues. nih.govresearchgate.net This off-target reactivity can lead to the formation of ester bonds. researchgate.net The pH of the reaction can influence this specificity; under acidic conditions, succinimidyl ester reagents have shown a preference for reacting with tyrosine over lysine. nih.gov Failure to account for these alternative reaction sites can lead to incorrect structural interpretations. nih.gov
The high reactivity of NHS esters makes them susceptible to reaction with various nucleophiles that may be present in the experimental setup. A common source of unexpected products is the reaction of DTSSP with contaminant ammonium (B1175870) ions often found in buffers, which can lead to the formation of urea-type linkages. nih.govresearchgate.net Furthermore, commercially available DTSSP reagents may contain contaminants that can also contribute to the pool of unexpected reaction products. nih.govresearchgate.net It is also crucial to avoid buffers containing primary amines, such as Tris or glycine (B1666218), as these compounds will compete with the target protein amines for reaction with the crosslinker, effectively quenching the desired reaction. thermofisher.com
Optimization of Experimental Conditions for Crosslinking Efficiency and Specificity
To minimize the challenges of scrambling and side reactions while maximizing the yield of informative crosslinks, careful optimization of experimental parameters is essential. thermofisher.com
Key parameters for optimization include:
Buffer Selection: The choice of reaction buffer is critical. Buffers free of primary amines, such as phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers, should be used to avoid quenching the reaction. thermofisher.com
pH: The crosslinking reaction is typically most efficient at a pH range of 7 to 9. thermofisher.com However, as noted, pH can influence reactivity with non-target residues like tyrosine, suggesting that pH optimization can be used to modulate specificity. nih.gov
Crosslinker Concentration: The concentration of DTSSP must be empirically determined. A 10-fold molar excess of crosslinker is often used for protein concentrations above 5 mg/mL, while a 20- to 50-fold molar excess may be necessary for more dilute protein solutions. thermofisher.com The final concentration of the crosslinker in the reaction typically ranges from 0.25 to 5 mM. thermofisher.com
Incubation Time and Temperature: A common starting point for incubation is 30 minutes at room temperature or 2 hours on ice. thermofisher.com These conditions should be optimized to balance efficient crosslinking with the potential for sample degradation or the formation of large, insoluble aggregates, especially during long incubation periods. thermofisher.com
Quenching: After the desired reaction time, the reaction should be stopped by adding a quenching reagent containing a primary amine, such as Tris or glycine, at a final concentration of 20-50 mM. thermofisher.com This step deactivates any remaining reactive NHS esters, preventing further, potentially non-specific reactions.
| Parameter | Recommended Range/Condition | Rationale |
| Reaction Buffer | Phosphate, HEPES, Bicarbonate, Borate buffers. thermofisher.com | Avoids primary amines (e.g., Tris, Glycine) that compete with the crosslinking reaction. thermofisher.com |
| pH | 7.0 - 9.0 thermofisher.com | Optimal for the reaction of NHS esters with primary amines. thermofisher.com |
| DTSSP Concentration | 10- to 50-fold molar excess over protein; final concentration of 0.25 - 5 mM. thermofisher.com | Ensures sufficient reagent for crosslinking while minimizing excessive modification. |
| Incubation Time | 30 minutes at room temperature or 2 hours on ice. thermofisher.com | A balance between reaction completion and preventing sample aggregation or degradation. thermofisher.com |
| Quenching Reagent | 20 - 50 mM Tris or Glycine. thermofisher.com | Deactivates excess DTSSP to prevent further, non-specific reactions. thermofisher.com |
This table provides a summary of key experimental conditions for optimizing DTSSP crosslinking reactions.
Influence of pH on Reaction Kinetics and Product Formation
The pH of the reaction environment is a critical determinant of both the efficiency and specificity of the DTSSP crosslinking reaction. The reactive groups of DTSSP are N-hydroxysulfosuccinimide (sulfo-NHS) esters, which target primary amines, primarily the ε-amino group of lysine residues and the N-terminus of polypeptide chains.
The reaction of sulfo-NHS esters with primary amines is highly pH-dependent, with optimal reactivity occurring in the pH range of 7.0 to 9.0. thermofisher.comcovachem.comsigmaaldrich.com Within this range, the primary amine groups are sufficiently deprotonated and nucleophilic to efficiently attack the ester, leading to the formation of a stable amide bond. As the pH decreases, the efficiency of the crosslinking reaction diminishes because the primary amines become increasingly protonated, reducing their nucleophilicity. nih.gov Research has shown that while DSS, a non-sulfonated analog of DTSSP, can still form cross-links at pH values as low as 4.0, the number of identified cross-links is significantly reduced compared to reactions at pH 7.5. nih.gov Specifically, decreasing the pH from 7.5 to 5.5 can result in a twofold decrease in the number of identified cross-links. nih.gov
A significant challenge related to pH arises during subsequent sample processing for mass spectrometry. The disulfide bond within the DTSSP spacer arm can undergo thiol-exchange, leading to disulfide bond scrambling. nih.gov This is particularly problematic at the alkaline pH (typically around pH 8) required for optimal activity of trypsin, a commonly used protease for protein digestion prior to mass spectrometry analysis. nih.gov This scrambling can result in the formation of artificial, non-native cross-links, leading to false-positive results and incorrect structural interpretations. nih.gov
| pH Range | Effect on Reaction Kinetics | Primary Outcome/Challenge |
|---|---|---|
| < 6.5 | Significantly reduced reaction rate | Low crosslinking efficiency due to protonation of primary amines. nih.gov |
| 7.0 - 9.0 | Optimal reaction rate | Efficient formation of stable amide bonds. thermofisher.comcovachem.com |
| > 9.0 | Increased rate of crosslinker hydrolysis | Reduced crosslinking yield due to inactivation of DTSSP. sangon.com |
| ~8.0 (During Digestion) | Promotes thiol-disulfide exchange | Potential for disulfide bond scrambling and formation of false-positive cross-links. nih.gov |
Effects of Protein and Crosslinker Concentration
The relative concentrations of the protein and the DTSSP crosslinker are pivotal parameters that must be optimized to favor the formation of desired cross-links (e.g., intramolecular or specific intermolecular links) while minimizing undesirable random or nonspecific interactions. researchgate.net
If the crosslinker concentration is too low, the yield of cross-linked products will be insufficient for detection and analysis. Conversely, excessive crosslinker concentrations can lead to extensive modification of the protein, potentially causing protein precipitation or the formation of large, insoluble aggregates. researchgate.net High levels of modification can also obscure antibody binding sites, complicating downstream analyses like co-immunoprecipitation. researchgate.net
The optimal molar ratio of crosslinker to protein is dependent on the concentration of the protein itself. For more concentrated protein samples, a smaller molar excess of the crosslinker is generally required. In contrast, for dilute protein solutions, a higher molar excess is needed to ensure the bimolecular reaction proceeds efficiently and overcomes the competing hydrolysis of the DTSSP. thermofisher.comsangon.com
| Protein Concentration | Recommended Molar Excess (Crosslinker:Protein) | Typical DTSSP Concentration Range |
|---|---|---|
| > 5 mg/mL | 10-fold thermofisher.comsangon.com | 0.25 - 5 mM thermofisher.comsangon.com |
| < 5 mg/mL | 20- to 50-fold thermofisher.comsangon.com |
Researchers often perform pilot experiments with a range of crosslinker concentrations to determine the optimal conditions for their specific system, assessing the results via techniques like SDS-PAGE to visualize the formation of cross-linked species. researchgate.net
Selection of Compatible Reaction Buffers and Quenching Reagents
The choice of buffer system is critical for a successful DTSSP crosslinking experiment. Because the sulfo-NHS esters of DTSSP react with primary amines, it is imperative to use a buffer that is devoid of these functional groups. thermofisher.com
Compatible Buffers: Commonly used and compatible buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, and borate buffers, provided their pH is adjusted to the optimal range of 7-9. thermofisher.comsangon.com
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with the reaction. thermofisher.com These buffer components will compete with the primary amines on the target protein for reaction with the DTSSP, thereby inhibiting or preventing the desired protein crosslinking. If a protein sample is already in a Tris- or glycine-containing buffer, it must be exchanged into a compatible buffer via dialysis or buffer exchange chromatography before adding the crosslinker. sangon.com
Quenching Reagents: After the desired incubation time, the crosslinking reaction must be stopped to prevent further, potentially nonspecific, crosslinking. This is achieved by adding a quenching reagent, which is a compound that contains primary amines and will rapidly react with any remaining active sulfo-NHS esters on the DTSSP. The same compounds that are incompatible as buffers serve as excellent quenching reagents. A concentrated solution of Tris or glycine is typically added to the reaction mixture to a final concentration of 20-50 mM and incubated for a short period (e.g., 15 minutes) to ensure all unreacted DTSSP is neutralized. thermofisher.comnih.gov
| Category | Recommended Reagents | Rationale |
|---|---|---|
| Compatible Buffers | Phosphate-Buffered Saline (PBS) | Do not contain primary amines that would compete with the crosslinking reaction. thermofisher.comsangon.com |
| HEPES | ||
| Bicarbonate/Carbonate | ||
| Borate | ||
| Incompatible Buffers | Tris | Contain primary amines that compete with target proteins for reaction with DTSSP. thermofisher.com |
| Glycine | ||
| Quenching Reagents | Tris (e.g., 1 M, pH 7.5) | Provide excess primary amines to react with and inactivate any remaining DTSSP. thermofisher.comnih.gov |
| Glycine |
Challenges in Mass Spectrometry Data Interpretation for Complex Samples
The analysis of DTSSP-crosslinked samples by mass spectrometry (MS) presents a unique set of challenges that can complicate data interpretation. nih.gov The inherent complexity of the resulting peptide mixture after enzymatic digestion is a primary hurdle. anu.edu.au
A digested sample of a cross-linked protein or protein complex contains not only unmodified peptides but also several species of modified peptides:
Intra-peptide cross-links: Where both ends of DTSSP react with two lysines within the same peptide.
Inter-peptide cross-links (the most informative species): Where DTSSP links two different peptides.
"Dead-end" modifications: Where only one end of DTSSP has reacted with a peptide, and the other end is hydrolyzed.
One of the most significant challenges is the low abundance of the desired inter-peptide cross-links relative to the vast excess of linear, unmodified peptides. nih.govanu.edu.au This can lead to ion suppression effects in the mass spectrometer, where the signals from the more abundant unmodified peptides overwhelm the signals from the low-abundance cross-linked species, making them difficult to detect. researchgate.net
Furthermore, the fragmentation spectra (MS/MS) of inter-peptide cross-links are inherently complex. A single precursor ion contains two covalently linked peptide chains, and upon fragmentation, it produces product ions derived from both peptides. anu.edu.auresearchgate.net This results in a convoluted MS/MS spectrum containing multiple overlapping fragment ion series, which is significantly more difficult to interpret by database search algorithms than a spectrum from a single linear peptide. researchgate.net
Specific challenges associated with DTSSP include:
Disulfide Scrambling: As mentioned previously, thiol-exchange during sample preparation can create non-native disulfide bonds, leading to false-positive cross-link identifications. nih.gov A powerful methodological refinement to address this is the use of isotope-labeled DTSSP (e.g., containing deuterium). When a 1:1 mixture of light (d0) and heavy (d8) DTSSP is used, a true cross-link formed in the native protein structure will appear as a characteristic 1:1 doublet in the mass spectrum, separated by 8 Da. A false-positive cross-link formed by subsequent scrambling will exhibit a 1:2:1 triplet pattern (+0, +4, +8 Da), allowing for its identification and exclusion. nih.govresearchgate.net
Unexpected Side Reactions: Studies have shown that DTSSP can produce unexpected products. These can arise from reactions with contaminants in the commercial reagent or buffer, or from side reactions with the side chains of amino acids other than lysine, such as serine and tyrosine. acs.org These unexpected adducts further complicate the mass spectra and can be misidentified. acs.org
Characteristic Fragmentation: Under certain MS conditions, such as MALDI-TOF/TOF, DTSSP-modified peptides can undergo a characteristic asymmetric fragmentation of the disulfide bond. This produces a signature 66 Da doublet in the mass spectrum, which, while adding complexity, can also be used as a diagnostic tool to help identify DTSSP-containing peptides. anu.edu.auresearchgate.net
The cleavable nature of DTSSP offers a strategy to simplify analysis. By comparing the mass spectra of a sample before and after treatment with a reducing agent like Dithiothreitol (B142953) (DTT), researchers can identify cross-linked peptides, as they will disappear from the spectrum upon cleavage of the disulfide bond. researchgate.netcovachem.com This cleavage simplifies the sample by breaking the inter-linked peptides into two separate, more easily identifiable linear peptides. covachem.com
Future Directions and Emerging Trends in Dtssp Crosslinker Research
Development of Enhanced DTSSP Derivatives and Crosslinking Reagents
The core structure of DTSSP, featuring N-hydroxysulfosuccinimide (Sulfo-NHS) esters reactive toward primary amines and a cleavable disulfide bond, has been a mainstay in crosslinking studies. dojindo.comcovachem.com However, the demand for more complex structural analyses is driving the development of enhanced derivatives. A significant advancement is the creation of isotopically-coded versions of DTSSP, such as DTSSP-H8/D8. creativemolecules.com This reagent consists of a "light" (H8) and a "heavy" (D8) form, identical chemically but differing in mass by eight daltons due to the incorporation of deuterium (B1214612) atoms. creativemolecules.com When used in a 1:1 ratio, crosslinked peptides appear as characteristic doublets of equal intensity in mass spectra, which simplifies their identification amidst a complex background of unmodified peptides. creativemolecules.comnih.gov
Future research is focused on creating a broader portfolio of DTSSP derivatives to meet diverse experimental needs. Key areas of development include:
Varying Spacer Arm Lengths: While DTSSP has a 12 Å spacer arm, derivatives with different lengths could provide distance constraints for a wider range of protein conformations and interactions. gbiosciences.com
Heterobifunctional Reagents: Developing derivatives that combine a Sulfo-NHS ester with a different reactive group (e.g., a photoreactive group) would enable the capture of more diverse and transient interactions.
MS-Cleavable Moieties: While the disulfide bond is chemically cleavable, incorporating functionalities that are cleavable within the mass spectrometer (MS-cleavable) can significantly streamline data analysis in proteome-wide studies. nih.govbiorxiv.org The principles learned from the development of other MS-cleavable crosslinkers could be applied to new DTSSP derivatives.
| Derivative Type | Key Feature | Advantage in Research |
| Isotopically-Coded (e.g., DTSSP-H8/D8) | Contains light and heavy isotope versions. creativemolecules.com | Creates unique mass signatures (doublets) for unambiguous identification of crosslinked peptides in mass spectra. creativemolecules.comnih.gov |
| Variable Spacer Arm | Different lengths of the linker region connecting the reactive groups. | Allows probing of different spatial distances between interacting residues. |
| Heterobifunctional | Two different reactive groups on the same molecule. | Enables the crosslinking of different functional groups and the study of more diverse protein interactions. |
| Integrated MS-Cleavability | Linker contains a bond that fragments in a predictable manner during MS/MS analysis. nih.gov | Simplifies data analysis by generating characteristic reporter ions, facilitating automated identification of crosslinks. biorxiv.org |
Integration of DTSSP Crosslinking Data in Integrative Structural Biology Approaches
DTSSP is becoming an essential tool within the framework of integrative structural biology, where data from multiple biochemical and biophysical techniques are combined to generate comprehensive structural models of complex biological assemblies. nih.govucl.ac.uk Crosslinking-mass spectrometry (XL-MS) data derived from DTSSP experiments provide crucial, albeit low-resolution, distance constraints that map the spatial proximity of amino acid residues. researchgate.net
This information is particularly powerful when combined with high-resolution techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), as well as other methods like native MS and hydrogen-deuterium exchange (HDX-MS). nih.govthermofisher.com For instance, DTSSP-derived distance constraints can be used to:
Dock Subunits: Position individually solved high-resolution structures of protein subunits into the lower-resolution density map of a large complex obtained from cryo-EM. thermofisher.com
Model Flexible Regions: Provide structural information for flexible loops or intrinsically disordered regions of proteins that are often not visible in crystallographic or cryo-EM structures. nih.govthermofisher.com
Validate Structural Models: Confirm the accuracy of a proposed protein complex architecture by checking if the experimentally determined crosslinks are consistent with the model's predicted distances. nih.gov
Computational strategies and specialized software are key to this integrative process, allowing researchers to filter and score potential structural models based on how well they satisfy the distance restraints provided by DTSSP crosslinks. ucl.ac.uk
Advances in Automated Data Analysis and Bioinformatic Tools for DTSSP XL-MS
The analysis of XL-MS data is a significant bottleneck due to the complexity of the datasets. nih.gov A single experiment generates spectra for linear peptides, unreacted (dead-end) modified peptides, intra-peptide crosslinks, and the desired inter-peptide crosslinks. creativemolecules.com The computational challenge of identifying the correct peptide-peptide linkages from millions of spectra is substantial. biorxiv.org
To address this, significant progress has been made in developing specialized bioinformatic tools. semanticscholar.orgresearchgate.net For DTSSP, software has been designed to specifically recognize its chemical properties. For example, the program FINDX leverages the unique isotopic signature of labeled DTSSP to identify candidate crosslinks in the initial MS scan before proceeding to MS/MS analysis. nih.gov This two-step approach improves efficiency and accuracy. nih.gov
Future advancements are aimed at creating more powerful and automated data analysis pipelines that can:
Handle Thiol-Exchange Artifacts: The disulfide bond in DTSSP can sometimes be subject to "scrambling" or thiol-exchange, which can create false-positive crosslinks. nih.gov New algorithms are being developed to quantify and control for these events, often by monitoring the specific isotopic patterns that arise from such exchanges when using labeled DTSSP. nih.gov
Improve Scoring Algorithms: Enhancing the algorithms that calculate the confidence of a crosslink identification to reduce the false discovery rate.
Integrate with Structural Modeling Software: Creating seamless workflows that feed identified crosslinks directly into integrative modeling platforms.
Exploration of DTSSP in Stimulus-Responsive Biomaterials and Nanoparticle Systems
A highly innovative application of DTSSP is emerging in the field of "smart" biomaterials and nanotechnology. researchgate.net These materials are designed to respond to specific environmental triggers, or stimuli. nih.govnih.gov The disulfide bond in the DTSSP crosslinker is susceptible to cleavage by reducing agents, a property that can be exploited to create redox-responsive systems. nih.govresearchgate.net
Researchers have utilized DTSSP to crosslink self-assembled polymeric nanoparticles designed for drug delivery. nih.govresearchgate.net In one study, nanoparticles were formed from poly(l-lysine)-grafted-poly(ethylene glycol) copolymers. nih.gov DTSSP was used to crosslink the primary amine groups on the poly(l-lysine) chains, stabilizing the nanoparticle structure. nih.govresearchgate.net
The key feature of this system is its redox-responsive nature. The intracellular environment, particularly within cancer cells, has a significantly higher concentration of reducing agents like glutathione (B108866) compared to the extracellular space. nih.govresearchgate.net The disulfide bonds within the DTSSP crosslinks are stable in the bloodstream but are readily cleaved upon entering a cancer cell. This cleavage destabilizes the nanoparticle shell, triggering the release of its encapsulated cargo. nih.govnih.govrsc.org
This redox-responsive system is highly promising for the targeted delivery of therapeutic proteins. nih.gov Encapsulating proteins within nanoparticles protects them from rapid clearance and degradation in the body. researchgate.net The use of DTSSP as the crosslinker provides a built-in mechanism for stimulus-responsive release at the target site.
In a study using this system, DTSSP-crosslinked nanoparticles (DTSSP NPs) were shown to fully encapsulate a model protein. nih.govresearchgate.net When these nanoparticles were incubated with a reducing agent like dithiothreitol (B142953) (DTT) to mimic the intracellular environment, they released a significant portion of their protein payload. nih.gov For example, one formulation of DTSSP NPs displayed 81% protein release after 12 hours of incubation with 5 mM DTT. nih.govresearchgate.net This demonstrates the potential of DTSSP-crosslinked systems for creating intelligent drug delivery vehicles that release their therapeutic contents only after reaching the desired cellular location. rsc.org
| Nanoparticle Formulation | Key Finding | Implication for Drug Delivery |
| DTSSP NPs (7:1 C:P, 2:1 X:P) | Fully encapsulated the model protein. researchgate.net | Effective protection of therapeutic cargo during transit. |
| DTSSP NPs + 5 mM DTT | Displayed 81% protein release over 12 hours. nih.govresearchgate.net | Demonstrates efficient, redox-triggered release in a reducing environment mimicking cancer cells. |
| Varying C:P and X:P Ratios | Nanoparticle size and encapsulation efficiency can be precisely controlled. researchgate.net | Allows for the optimization of nanoparticles for specific therapeutic applications. |
| (C:P = Copolymer to Protein mass ratio; X:P = Crosslinker to Protein mass ratio) |
Potential for In Vivo and Proteome-Wide Crosslinking Studies with DTSSP
Applying crosslinking to study protein-protein interactions (PPIs) within their native environment—inside a living cell (in cellulo) or organism (in vivo)—is a major goal of structural proteomics. omicsdi.org Proteome-wide XL-MS aims to identify thousands of PPIs in a single experiment, generating vast interaction networks. biorxiv.orgnih.gov
While most large-scale in vivo studies have employed newer, MS-cleavable crosslinkers, the principles and workflows developed are paving the way for the potential use of DTSSP and its derivatives in this space. nih.govresearchgate.net The water-solubility and membrane-impermeability of DTSSP make it suitable for capturing interactions on the cell surface, while its membrane-permeable analog, DSP (Lomant's Reagent), could be used for intracellular crosslinking. covachem.comthermofisher.com
However, significant challenges remain for proteome-wide studies, including the sheer complexity of the sample, which leads to an exponential increase in the computational resources required for data analysis (the "n² problem"). nih.govbiorxiv.org Future research will likely focus on integrating DTSSP with advanced enrichment strategies and streamlined analytical workflows, such as the two-dimensional enrichment involving affinity purification and size exclusion chromatography that has proven effective for other crosslinkers. nih.govresearchgate.net The development of isotopically-labeled, MS-cleavable DTSSP derivatives would be a critical step toward making it a more viable tool for these challenging but highly informative large-scale applications.
Methodological Considerations for Cellular and Systems-Level Analysis
The application of 3,3'-dithiobis(sulfosuccinimidylpropionate) (B12362739) (DTSSP) in cellular and systems-level protein interaction studies requires careful consideration of several methodological factors to ensure accurate and meaningful results. DTSSP is a homobifunctional, amine-reactive, and thiol-cleavable crosslinker. sangon.commedkoo.com Its utility in complex biological systems is governed by its chemical properties, particularly its water solubility and inability to permeate cell membranes. sangon.comthermofisher.com
A primary consideration is the localization of the crosslinking reaction. Due to its sulfonated N-hydroxysuccinimide (NHS) esters, DTSSP is water-soluble and membrane-impermeable. sangon.comthermofisher.comgbiosciences.com This characteristic makes it an ideal reagent for selectively crosslinking cell surface proteins and extracellular protein-protein interactions without disturbing the intracellular environment. medkoo.com For intracellular crosslinking, a non-sulfonated, membrane-permeable analog like dithiobis(succinimidyl propionate) (DSP) is required. sangon.comthermofisher.com
The choice of reaction buffer is critical for successful crosslinking. Buffers must be devoid of primary amines, such as Tris or glycine (B1666218), as these compounds will compete with the target proteins for reaction with the NHS esters, thereby quenching the crosslinking reaction. sangon.comthermofisher.com Suitable buffer systems include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate (B1201080) buffers, typically within a pH range of 7 to 9. sangon.comthermofisher.com
Experimental conditions must be meticulously controlled. Key parameters include the molar ratio of the crosslinker to the protein, the reaction temperature, and the incubation time. For protein concentrations above 5 mg/mL, a 10-fold molar excess of DTSSP is often used, while for lower protein concentrations (<5 mg/mL), a 20- to 50-fold molar excess may be necessary. sangon.comthermofisher.com Reactions are typically incubated for 30 minutes at room temperature or for 2 hours on ice. sangon.comthermofisher.com Following incubation, the reaction must be terminated by adding a quenching solution, such as 1M Tris, to consume any unreacted crosslinker. sangon.comthermofisher.com
A significant challenge at the systems level is the potential for disulfide bond scrambling. The disulfide bond within the DTSSP spacer arm can undergo thiol-exchange, particularly in the presence of free cysteine residues within the proteins being studied. nih.gov This can lead to the formation of false-positive crosslinks after the initial crosslinking event and cell lysis, complicating data interpretation. nih.gov Strategies to mitigate this include shortening the incubation time during subsequent steps like tryptic digestion. nih.gov After crosslinking in a cellular context, the cells must be lysed to release the crosslinked protein complexes for further analysis, such as immunoprecipitation or SDS-PAGE. covachem.com
Below is a data table summarizing key methodological considerations for using DTSSP in cellular analysis.
| Consideration | Key Factors and Recommendations |
| Localization | DTSSP is membrane-impermeable; suitable for cell-surface and extracellular protein crosslinking only. thermofisher.com |
| Buffer System | Use buffers free of primary amines (e.g., PBS, HEPES) at pH 7-9. sangon.comthermofisher.com Avoid Tris and glycine during the reaction. sangon.comthermofisher.com |
| Reagent Handling | DTSSP is moisture-sensitive. Reconstitute immediately before use and discard unused solution. thermofisher.com |
| Reaction Conditions | Control crosslinker-to-protein molar ratio (10-50x), temperature (room temp or 4°C), and time (30-120 min). sangon.comthermofisher.com |
| Quenching | Terminate the reaction by adding a primary amine-containing buffer like Tris to a final concentration of 20-50mM. sangon.comthermofisher.com |
| Post-Crosslinking | Cell lysis is required to extract crosslinked complexes for downstream analysis. covachem.com |
| Data Interpretation | Be aware of potential disulfide bond scrambling due to thiol-exchange, which can create false-positive signals. nih.gov |
Defining Best Practice Guidelines for Reproducible DTSSP XL-MS Results
Reproducibility is a cornerstone of reliable scientific inquiry, and crosslinking-mass spectrometry (XL-MS) using DTSSP is no exception. Establishing best practice guidelines is essential for generating consistent and comparable data across experiments and laboratories. These guidelines span the entire workflow, from sample preparation to data analysis.
Sample Preparation and Crosslinking Reaction: The foundation of a reproducible XL-MS experiment is rigorous control over the initial sample preparation and crosslinking reaction. This includes using high-purity reagents and ensuring consistent protein extraction and quantification to standardize the amount of substrate for the crosslinking reaction. nih.gov The crosslinking conditions themselves—DTSSP concentration, buffer pH and composition, reaction time, and temperature—must be precisely maintained across all samples in a study. sangon.comthermofisher.com To minimize pre-analytical variability, samples should be stored properly, with minimal freeze-thaw cycles, and where possible, randomized and blinded to prevent technical bias during handling. nih.gov
Enzymatic Digestion and Sample Processing: After crosslinking and quenching, the protein sample is typically digested, most commonly with trypsin. The efficiency of this digestion step is critical. nih.gov It has been demonstrated that the duration of trypsin incubation can influence the degree of disulfide scrambling with DTSSP crosslinks; therefore, shortening and standardizing the digestion time can significantly improve reproducibility and reduce false positives. nih.gov Following digestion, removal of contaminants and salts through solid-phase extraction (SPE) is a critical step for robust and reproducible LC-MS/MS performance. nih.gov
Mass Spectrometry and Data Analysis: The inherent complexity of XL-MS datasets presents a significant challenge. nih.govthermofisher.com A powerful strategy to enhance the confidence of crosslink identification is the use of isotope-labeled DTSSP. nih.gov When a 1:1 mixture of light (d0) and heavy (d8) DTSSP is used, true interpeptide crosslinks appear as characteristic 8 Da doublets in the mass spectrum. nih.gov Furthermore, thiol-exchange-induced false positives can be identified and quantified, as they produce a new peak in the middle of the doublet, leading to a 1:2:1 isotopic pattern, whereas true crosslinks exhibit a 1:0:1 pattern. nih.gov The choice of mass spectrometer and the use of intelligent data acquisition strategies are also crucial. thermofisher.com
The final step, data analysis, requires specialized software capable of handling the complexity of XL-MS data by searching for pairs of peptides linked by the crosslinker mass. nih.govnih.gov A robust workflow involves a multi-step analysis. First, MS data is analyzed to identify candidate crosslinks based on specific signatures, such as the 8 Da doublet from isotopic labeling. nih.gov Second, MS/MS data is acquired for this restricted list of precursor ions for final, confident identification of the crosslinked peptides. nih.gov The cleavable nature of DTSSP's disulfide bond (e.g., with DTT) can be used to simplify analysis by allowing for the identification of the constituent proteins of a crosslinked complex. covachem.com
The following table outlines best practice guidelines for achieving reproducible DTSSP XL-MS results.
| Guideline Category | Best Practice Recommendation |
| Experimental Design | Randomize and blind samples to avoid handling bias. nih.gov Minimize freeze-thaw cycles. nih.gov |
| Reaction Control | Precisely control DTSSP and protein concentrations, pH, temperature, and incubation time. sangon.comthermofisher.comfgsc.net |
| Digestion | Standardize digestion conditions. Consider shorter trypsin incubation times to minimize disulfide scrambling. nih.gov |
| Enrichment | For complex samples, consider enrichment strategies for crosslinked peptides to increase detection sensitivity. nih.govresearchgate.net |
| Isotopic Labeling | Use isotope-labeled DTSSP (e.g., d0/d8) to facilitate confident identification of crosslinks and quantify scrambling. nih.gov |
| MS Acquisition | Employ high-resolution mass spectrometers and develop intelligent data acquisition strategies. thermofisher.com |
| Data Analysis | Use specialized XL-MS software. nih.govnih.gov Implement a two-step analysis workflow: MS1 for candidate identification and MS/MS for validation. nih.gov |
| Validation | Compare results with a non-crosslinked reference sample and a sample reduced with DTT to confirm disulfide-linked species. nih.gov |
Q & A
Basic Questions
Q. How should researchers design experiments using DTSSP to ensure reliable identification of protein crosslinks?
- Methodology :
- Control Samples : Prepare three samples: (1) a non-crosslinked reference, (2) a DTSSP-crosslinked sample, and (3) a DTSSP-crosslinked sample reduced with DTT to cleave disulfide bonds .
- Quenching : Terminate crosslinking reactions with Tris buffer (20 mM final concentration) to block unreacted NHS esters .
- Digestion Optimization : Use trypsin at pH 8.0 for 1–2 hours (shorter incubation reduces disulfide scrambling) or pepsin at acidic pH to minimize thiol-exchange, though with lower protease specificity .
- Sample Cleanup : Precipitate proteins with ice-cold acetone to remove excess reagents .
Q. What analytical workflows are recommended to distinguish true crosslinks from artifacts in DTSSP-based studies?
- Methodology :
- LC-MALDI-TOF/TOF Workflow : Separate peptides via reversed-phase liquid chromatography (e.g., Zorbax C18 column) and analyze fractions using MALDI-TOF/TOF. Use isotope-labeled DTSSP (light/heavy, Δ8 Da) to detect crosslinks as 8 Da doublets .
- Data Filtering : Exclude peaks present in reference or DTT-treated samples. Require isotope doublets (1:0:1 for true crosslinks; 1:2:1 for false positives) to validate crosslinks .
- MS/MS Validation : Confirm crosslinks via b/y-ion fragments and 66 Da doublets from asymmetric DTSSP cleavage .
Q. How does DTSSP’s solubility and reactivity influence experimental protocols?
- Methodology :
- Solubility : Dissolve DTSSP in water (30 mM) immediately before use. For in vivo applications, use membrane-impermeable properties to target surface proteins .
- Reaction Conditions : Incubate proteins (50 µM) with DTSSP (3 mM) in HEPES buffer (pH 8.0) for 15 minutes at 25°C .
Advanced Research Questions
Q. How can researchers quantify and mitigate thiol-exchange-induced disulfide scrambling in DTSSP crosslinking?
- Methodology :
- Isotope-Labeled DTSSP : Use a 50:50 light/heavy mixture. True crosslinks yield a 1:0:1 isotope ratio, while scrambling produces a 1:2:1 pattern. Intermediate ratios (1:X:1, 0<X<2) indicate partial scrambling; calculate noise proportion as .
- Cysteine Content Correlation : Scrambling increases with protein cysteine content. Pre-treat samples with thiol-blocking agents (e.g., N-ethylmaleimide) to suppress exchange .
Q. How can crosslinks identified via DTSSP be validated against known protein structures?
- Methodology :
- Structural Benchmarking : Compare crosslink distances (e.g., lysine-lysine spacing) with high-resolution structures (e.g., X-ray crystallography data). For example, in molecular chaperones, all crosslinks should align with structural constraints .
- Negative Controls : Crosslink proteins under denaturing conditions to confirm that observed crosslinks depend on native conformation .
Q. What computational tools and statistical approaches improve crosslink identification in complex datasets?
- Methodology :
- FINDX Software : Use this tool to analyze MS and MS/MS data. It filters candidate crosslinks by isotope patterns, absence in controls, and fragmentation signatures (e.g., 66 Da doublets) .
- False Discovery Rate (FDR) : Apply decoy database strategies to estimate FDR, particularly for large-scale studies .
Q. How do digestion time and protease choice impact crosslink identification accuracy?
- Methodology :
- Trypsin Digestion : Limit incubation to 1–2 hours at 37°C to balance specificity and scrambling. Prolonged digestion (>12 hours) increases thiol-exchange artifacts .
- Alternative Proteases : Use pepsin (pH 2–3) for acidic conditions that inhibit scrambling, but expect lower peptide yields and broader cleavage specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
